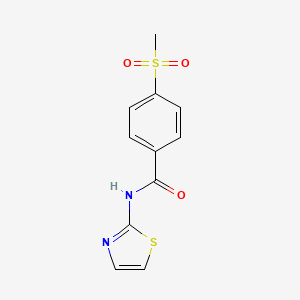
(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate” is a carbonate ester formed from cyclooctene and 4-nitrophenol. Carbonate esters are organic compounds containing a carbonate group, which consists of a carbon atom linked to three oxygen atoms, one of which is double bonded . 4-Nitrophenol is a phenol where one of the hydrogens of the phenolic OH group is substituted by a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclooctene ring attached to a carbonate group, which is in turn attached to a 4-nitrophenol group .
Chemical Reactions Analysis
Carbonate esters are known to undergo reactions such as hydrolysis, transesterification, and reactions with Grignard reagents . 4-Nitrophenol can undergo reactions such as reduction to form 4-aminophenol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carbonate esters are typically non-volatile, stable compounds . 4-Nitrophenol is a pale yellow solid that is slightly soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Heterocycles : Nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, have been synthesized using compounds related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate. These compounds exhibit potential anticancer and antioxidant properties (Sayed et al., 2021).
Photophysical Properties : The impact of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally related to this compound, has been studied, revealing insights into intramolecular charge transfer interactions (Kumari et al., 2017).
Metallocene Substrate Optimization : Studies have been conducted on optimizing metallocene substrates for β-cyclodextrin reactions, involving p-nitrophenyl esters like this compound, providing valuable insights into binding and rate constants (Breslow et al., 1983).
Catalytic and Chemical Reactions
Catalytic Antibody Preparation : Studies on 4-nitrophenyl carbonate derivatives have explored their use in the preparation of catalytic antibodies with specific properties, such as Michaelian catalytic properties (Gallacher et al., 1991).
Aminolysis Mechanism : Research into the kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl carbonates, closely related to this compound, has provided insight into reaction processes in aqueous solutions, essential for understanding reaction dynamics in organic synthesis (Castro et al., 2002).
Effect of Electrophilic Center Modification : Studies on the aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate have shown how modifications of the electrophilic center from C=O to C=S affect reactivity and mechanism, relevant for designing more efficient synthetic pathways (Um et al., 2006).
Material Science and Environmental Applications
Water-Mediated Reactions : Innovative water-mediated, three-component Wittig-SNAr reactions have been developed for the synthesis of compounds related to this compound, emphasizing environmentally benign solvent use in chemical synthesis (Xu et al., 2015).
Crystal and Molecular Structure Analysis : The crystal structure of related compounds like 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate has been studied, providing crucial insights into molecular configurations and interactions, important for material science applications (Polyakova et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound would depend on its potential applications. Carbonate esters are used in a variety of applications, including as solvents and in the synthesis of other compounds . 4-Nitrophenol and its derivatives have been studied for their potential uses in various fields, including medicine and materials science .
Eigenschaften
IUPAC Name |
[(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGBHHUEQUWSQ-XQRVVYSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)
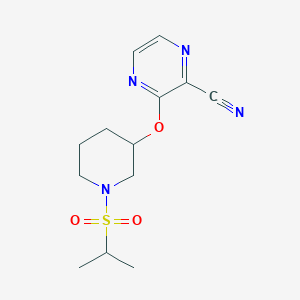
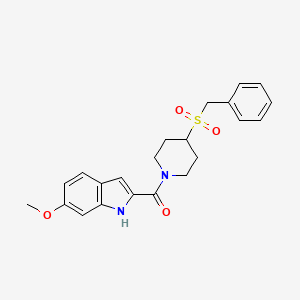
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)
![N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2388523.png)
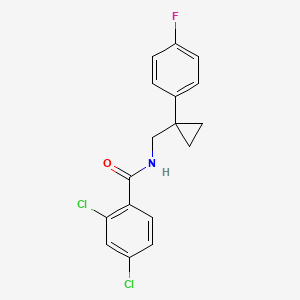
![Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2388526.png)
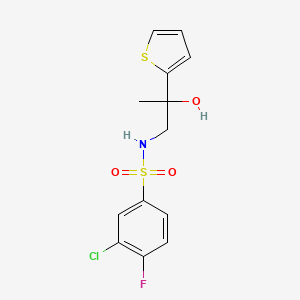
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

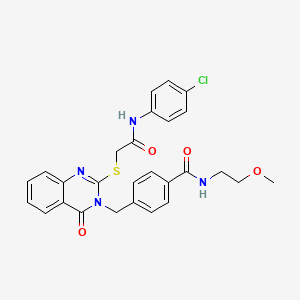
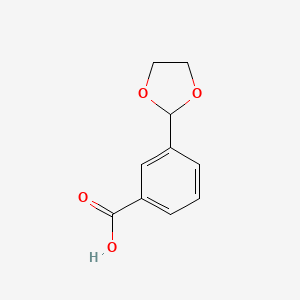
![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)
